molecular formula C9H9ClFNO B11166800 2-(2-chloro-6-fluorophenyl)-N-methylacetamide

2-(2-chloro-6-fluorophenyl)-N-methylacetamide

Cat. No.: B11166800
M. Wt: 201.62 g/mol
InChI Key: RDLOWABVDFLTNC-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-methylacetamide is an organic compound with a molecular formula of C9H9ClFNO. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an acetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-methylacetamide typically involves the reaction of 2-chloro-6-fluoroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the carbonyl carbon of the ester, leading to the formation of the acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-methylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-methylacetamide is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: As an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-methylacetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the acetamide group. This combination of functional groups imparts distinct chemical properties, making it valuable in various research applications.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-methylacetamide

InChI

InChI=1S/C9H9ClFNO/c1-12-9(13)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3,(H,12,13)

InChI Key

RDLOWABVDFLTNC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=C(C=CC=C1Cl)F

Origin of Product

United States

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